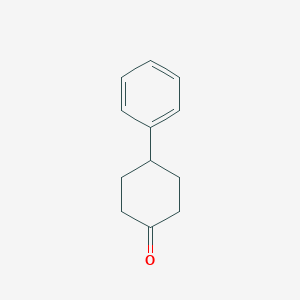

4-Phenylcyclohexanone

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAYMASDSHFOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197644 | |

| Record name | 4-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream powder; [Alfa Aesar MSDS] | |

| Record name | 4-Phenylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00233 [mmHg] | |

| Record name | 4-Phenylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4894-75-1 | |

| Record name | 4-Phenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4894-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylcyclohexanone, a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and key experimental procedures.

Core Properties and Identifiers

This compound, with the CAS Number 4894-75-1 , is a white to off-white crystalline solid.[1][2] It is a key building block in the synthesis of various organic molecules, including pharmaceuticals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 4894-75-1 | [1] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Odor | Odorless | |

| Melting Point | 73-80 °C | [1] |

| Boiling Point | 158-160 °C at 12 mmHg | [1] |

| Density | 0.97 g/cm³ at 25 °C | |

| Refractive Index | ~1.5363 (estimate) | |

| Flash Point | >100 °C | |

| Solubility | Soluble in methanol (B129727) and chloroform. Insoluble in water. |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant.[3]

| Aspect | Precaution | Reference(s) |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [3] |

| Handling | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |

| Inpatibilities | Strong oxidizing agents. | |

| First Aid (Skin Contact) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. | [3] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [3] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key reaction of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by a reduction of the resulting ketone.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Friedel-Crafts Acylation:

-

To a stirred solution of benzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent, slowly add cyclohexanecarbonyl chloride at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ketone.

-

-

Wolff-Kishner Reduction:

-

The crude ketone from the previous step is refluxed with hydrazine hydrate (B1144303) and a strong base such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene glycol.

-

The reaction mixture is heated until the evolution of nitrogen gas ceases.

-

After cooling, the reaction mixture is worked up to isolate the 4-phenylcyclohexane.

-

-

Oxidation:

-

The 4-phenylcyclohexane is then oxidized using a suitable oxidizing agent (e.g., chromic acid) to selectively oxidize the benzylic position to a ketone, yielding this compound.

-

The product is then purified.

-

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Methodology:

-

Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization include ethanol (B145695), methanol, or mixtures of ethanol and water.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The cooling process can be completed in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Wittig Reaction of this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be reacted with a phosphorus ylide to form a carbon-carbon double bond. A specific example is its reaction with ethyl (triphenylphosphoranylidene)acetate.[4]

Workflow for the Wittig Reaction of this compound

Caption: A generalized workflow for the Wittig reaction of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene.[4]

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours.[4] The progress of the reaction can be monitored by TLC.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]

-

Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica (B1680970) gel.[4]

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.

Synthesis of CCR2 Antagonists

One of the most significant applications of this compound is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists.[3] CCR2 is a G protein-coupled receptor that plays a key role in the migration of monocytes and macrophages to sites of inflammation.[5] Its primary ligand is the chemokine CCL2 (monocyte chemoattractant protein-1).[5] By blocking the interaction between CCL2 and CCR2, these antagonists can inhibit the inflammatory cascade, making them potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[3][5][6]

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a series of intracellular signaling events. Understanding this pathway is critical for the rational design of CCR2 antagonists.

CCR2 Signaling Cascade

Caption: Simplified overview of the major CCR2 signaling pathways.

Upon binding of CCL2, CCR2 activates heterotrimeric G-proteins of the Gi family.[5] This leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, the Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival. CCR2 activation also leads to the stimulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell migration.[5][7]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and significant applications, particularly in the development of CCR2 antagonists. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to proper safety and handling procedures is essential for its effective and safe utilization in the laboratory.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Cas 4894-75-1,this compound | lookchem [lookchem.com]

- 3. This compound | 4894-75-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 4-Phenylcyclohexanone

An In-depth Technical Guide to 4-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, reactivity, and applications of this compound. The information is intended to support laboratory research, chemical synthesis, and drug development activities. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.

Core Properties and Identifiers

This compound is a white to off-white crystalline powder.[1] It is a versatile ketone used as a key intermediate in the synthesis of various organic compounds.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4894-75-1[2][3][4][5][6] |

| IUPAC Name | 4-phenylcyclohexan-1-one[7][8][9] |

| EC Number | 225-517-0[3][4][5] |

| MDL Number | MFCD00001641[2][4][5][6] |

| Beilstein Registry No. | 2045904[3][5] |

| PubChem CID | 78605[8][10] |

| Synonyms | 4-Phenylcyclohexan-1-one, Phenylcyclohexanone, Cyclohexanone (B45756), 4-phenyl-[2][3] |

Molecular and Physical Data

The fundamental molecular and physical characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O[3][4][6] |

| Molecular Weight | 174.24 g/mol [3][4][5][6] |

| Appearance | Off-white to cream powder or crystals[1][3][7][11] |

| Melting Point | 73-82 °C[2][5][7][12] |

| Boiling Point | 158-160 °C at 12-16 mmHg[2][4] |

| Flash Point | >100 °C (>212 °F)[2][13] |

| Density | ~0.97 - 1.042 g/cm³[2][14] |

| Solubility | Insoluble in water; Soluble in organic solvents[3][9][14] |

| Vapor Pressure | No information available[13] |

Spectral Data

Full spectral data is available from various chemical databases.

-

¹H NMR: Spectra available.[15] Key shifts can be observed in deuterated chloroform (B151607) (CDCl₃).[15]

-

¹³C NMR: Spectra available.[16][17] The carbonyl carbon and aromatic carbons show characteristic shifts.[18]

-

Mass Spectrometry (MS): GC-MS data confirms a molecular weight of 174.24.[4][19]

-

Infrared (IR): IR spectra show characteristic peaks for the carbonyl group (C=O) and aromatic ring.[20]

Chemical Profile and Reactivity

This compound exhibits reactivity typical of a ketone, making it a valuable precursor in organic synthesis.

-

Stability: The compound is stable under normal temperatures and pressures and recommended storage conditions.[3][13]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3][13]

-

Hazardous Decomposition: Upon combustion, it may produce carbon monoxide, carbon dioxide, and other irritating and toxic gases.[3][13]

Key Reactions

This compound serves as a substrate for several important chemical transformations:

-

Ruthenium-Catalyzed α-Alkylation: It reacts with tributylamine (B1682462) in the presence of a Ruthenium catalyst to yield α-alkylated products like 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone.[2][21]

-

Wittig Reaction: The compound undergoes Wittig reactions with stabilized phosphorus ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), often facilitated by microwave irradiation to form alkenes.[2][21]

-

Synthesis of Coumarins: It is used as a starting material in the preparation of coumarins through dehydrogenation and Heck coupling reactions.[1][2]

-

Polymer Monomer Synthesis: It is a precursor for creating new cardo diamine monomers, specifically 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane, which are used in advanced polymer development.[1][2]

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceuticals: It is a key intermediate in the synthesis of CCR2 (C-C chemokine receptor 2) antagonists.[1][2] These antagonists are investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[1][2]

-

Polymer Chemistry: Used to prepare specialized cardo diamine monomers, which impart unique properties like thermal stability and solubility to polyimides and other high-performance polymers.[1][2]

-

Liquid Crystals: The rigid phenylcyclohexyl structure is a common motif in liquid crystal materials.[11][22]

-

Organic Synthesis: It serves as a versatile building block for preparing complex molecules, including coumarins, which have applications in pharmaceuticals, dyes, and agrochemicals.[1][2]

Caption: Major application areas for this compound.

Experimental Protocols

The following are representative protocols for key reactions involving this compound. Researchers should adapt these procedures based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Oxidation of 4-Phenylcyclohexanol (B47007)

This protocol is adapted from general methods for oxidizing secondary alcohols to ketones.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-phenylcyclohexanol (1 equivalent) and a suitable organic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.

-

Oxidation: Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the mixture through a pad of silica (B1680970) gel or celite to remove the chromium salts, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry.

Caption: Workflow for the synthesis of this compound.

Protocol: Microwave-Assisted Wittig Reaction

This protocol is a general guideline for the olefination of this compound.

-

Preparation: In a microwave-safe reaction vessel, combine this compound (1 equivalent) and a stabilized phosphorus ylide like (carbethoxymethylene)triphenylphosphorane (1.1 equivalents). A high-boiling point, microwave-compatible solvent (e.g., toluene (B28343) or DMF) may be used, or the reaction can be run under solvent-free conditions.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). Power and time should be optimized for the specific instrument and scale.

-

Workup: After cooling, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.

-

Purification: The triphenylphosphine (B44618) oxide byproduct often precipitates and can be removed by filtration. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.[18] Concentrate the solvent and purify the crude product by flash chromatography to isolate the desired alkene.

Safety, Handling, and Storage

-

Handling: Use with adequate ventilation.[3] Avoid contact with skin, eyes, and clothing.[3][13] Wash thoroughly after handling.[3] Minimize dust generation.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[3][13] Keep containers tightly closed when not in use.[3][13]

-

Personal Protective Equipment (PPE):

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish fires.[3][13] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][13]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 4894-75-1 [chemicalbook.com]

- 3. This compound(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound = 98 4894-75-1 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. watson-int.com [watson-int.com]

- 12. 4-苯基环己酮 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

- 14. Page loading... [guidechem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. This compound(4894-75-1) IR Spectrum [m.chemicalbook.com]

- 21. This compound = 98 4894-75-1 [sigmaaldrich.com]

- 22. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Phenylcyclohexanone from Cyclohexanone

Abstract

4-Phenylcyclohexanone is a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials, including CCR2 antagonists and novel polymers.[1][2] This technical guide provides a comprehensive overview of a robust and modern synthetic route for the preparation of this compound starting from the readily available feedstock, cyclohexanone (B45756). The core of this strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to assist researchers in the practical application of this synthetic pathway.

Introduction and Strategic Overview

The direct functionalization of the C4 (gamma) position of cyclohexanone is a significant chemical challenge due to the higher reactivity of the C2 (alpha) positions. Therefore, a multi-step synthetic strategy is required to achieve the targeted synthesis of this compound from cyclohexanone. The strategy detailed herein involves three key stages:

-

Intermediate Preparation: Conversion of cyclohexanone into a suitable α,β-unsaturated intermediate, cyclohex-2-en-1-one.

-

Functionalization: Introduction of a reactive handle at the C4 position, specifically a hydroxyl group, which is then converted into an excellent leaving group (triflate) suitable for cross-coupling.

-

Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura reaction to couple the cyclohexanone core with a phenyl group via the newly installed reactive site.

This pathway is advantageous due to its reliance on well-established, high-yielding reactions and the commercial availability of the necessary reagents and catalysts.

Figure 1: High-level workflow for the synthesis of this compound from cyclohexanone.

Detailed Experimental Protocols

Stage 1 & 2: Synthesis of 4-((Trifluoromethyl)sulfonyl)oxy)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126) (Key Intermediate)

This stage involves the conversion of cyclohexanone into a derivative activated for Suzuki-Miyaura coupling.

Step 2.1.1: Synthesis of 2-Bromocyclohexan-1-one

-

In a flask equipped with a dropping funnel and stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add bromine (1.0 eq) dropwise with stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the red-brown color of bromine disappears.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromocyclohexan-1-one.

Step 2.1.2: Synthesis of Cyclohex-2-en-1-one

-

To a solution of crude 2-bromocyclohexan-1-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a non-nucleophilic base like lithium carbonate (1.5 eq).

-

Heat the mixture to approximately 120-140°C with vigorous stirring for 3-4 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction, dilute with water, and extract with diethyl ether.

-

Wash the combined organic extracts, dry over magnesium sulfate, and concentrate.

-

Purify the resulting oil by vacuum distillation to obtain pure cyclohex-2-en-1-one.

Step 2.1.3: Synthesis of 4-Hydroxycyclohexanone This protocol describes a conjugate addition of a protected hydroxylamine (B1172632) followed by hydrolysis, effectively acting as a conjugate addition of water.

-

To a solution of cyclohex-2-en-1-one (1.0 eq) in an appropriate solvent, add a suitable nucleophile that can be converted to a hydroxyl group, such as N,O-Bis(trimethylsilyl)acetamide.

-

After the conjugate addition is complete, perform an acidic workup (e.g., with dilute HCl) to hydrolyze the intermediate and yield 4-hydroxycyclohexanone.

-

Extract the product, wash the organic layer, dry, and purify by column chromatography.

Step 2.1.4: Synthesis of 4-Oxocyclohexyl trifluoromethanesulfonate (Cyclohexanone Enol Triflate)

-

Dissolve 4-hydroxycyclohexanone (1.0 eq) in a dry, aprotic solvent like dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add a non-nucleophilic base such as 2,6-lutidine or pyridine (B92270) (1.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 eq) dropwise, ensuring the temperature remains below -60°C.

-

Allow the reaction to stir at -78°C for 1-2 hours, then warm slowly to room temperature.

-

Quench the reaction with saturated ammonium (B1175870) chloride solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield the target triflate.

Stage 3: Suzuki-Miyaura Cross-Coupling

This final stage creates the crucial carbon-carbon bond between the cyclohexanone core and the phenyl ring. The Suzuki reaction is a palladium-catalyzed cross-coupling between an organohalide or triflate and an organoboron species.[3][4]

Figure 2: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-oxocyclohexyl trifluoromethanesulfonate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add a palladium catalyst and, if necessary, a phosphine (B1218219) ligand (see Table 2). A common system is Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ with a ligand like SPhos or XPhos.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate (B1210297).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a white to off-white solid.[2]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling step is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can be adapted for this synthesis.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 80-92 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | Toluene | 80 | 8 | 85-95 |

| 4 | Pd/C (10 wt%) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 12 | 70-80 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates. Yields are estimates based on typical literature values for similar substrates and are highly dependent on substrate purity and reaction scale.

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is a highly effective method, other strategies could be considered, though they often present significant challenges.

-

Friedel-Crafts Alkylation: This classic approach would involve the reaction of cyclohexene (B86901) (derived from cyclohexanone) with benzene (B151609) using a Lewis acid catalyst. However, this method typically suffers from poor regioselectivity, leading to a mixture of 2-, 3-, and 4-phenylcyclohexane isomers, and is prone to over-alkylation. Subsequent oxidation to the ketone is also non-trivial.

-

Grignard Reagent Addition: The reaction of cyclohexanone with phenylmagnesium bromide results in the formation of 1-phenylcyclohexanol.[5][6] Converting this tertiary alcohol to this compound would require a complex sequence of elimination, isomerization, and oxidation steps that are unlikely to be efficient. A 1,4-conjugate addition of a Gilman reagent (lithium diphenylcuprate) to cyclohexenone would yield 3-phenylcyclohexanone, not the desired 4-isomer.

Conclusion

The synthesis of this compound from cyclohexanone is effectively achieved through a multi-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By converting cyclohexanone into an activated 4-triflyloxy intermediate, a robust and high-yielding coupling with phenylboronic acid can be performed. This guide provides the necessary strategic framework, detailed protocols, and mechanistic insights to enable researchers to successfully synthesize this important chemical building block for applications in drug discovery and materials science.

References

- 1. This compound | 4894-75-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 6. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction as a viable method for the synthesis of 4-phenylcyclohexanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. This document outlines the core reaction principles, details potential synthetic pathways, provides generalized experimental protocols, and presents key data in a structured format.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution, where an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst.[1] A key advantage of this method is the deactivation of the product towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylation.[1] The resulting aryl ketone can be a final product or a versatile intermediate for further chemical transformations.

Synthetic Pathways to this compound

The synthesis of this compound via Friedel-Crafts acylation can be approached through two primary strategies: intermolecular acylation of benzene (B151609) or an intramolecular cyclization.

Intermolecular Friedel-Crafts Acylation

This approach involves the reaction of benzene with a suitable acylating agent derived from a cyclohexene (B86901) precursor. A logical acylating agent is cyclohex-3-enecarbonyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The initial product, 4-phenylcyclohex-3-enone, would then require a subsequent reduction step to yield the saturated this compound.

Intramolecular Friedel-Crafts Acylation

An alternative strategy is the intramolecular cyclization of a suitable precursor, such as 4-phenylcyclohexanecarboxylic acid or its corresponding acyl chloride. This method is particularly effective for forming five- and six-membered rings.[2] The reaction is promoted by a strong acid, which facilitates the formation of an acylium ion that then attacks the appended phenyl ring.

Reaction Mechanism and Experimental Workflow

The general mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Reaction Mechanism: Intermolecular Friedel-Crafts Acylation

Caption: Intermolecular Friedel-Crafts acylation mechanism for this compound synthesis.

Experimental Workflow: A Generalized Approach

Caption: Generalized experimental workflow for the synthesis of this compound.

Experimental Protocols (Generalized)

Due to the limited availability of a specific published protocol for the direct Friedel-Crafts acylation synthesis of this compound, the following generalized procedures are provided based on analogous reactions.[3][4] Researchers should optimize these conditions for their specific needs.

Intermolecular Acylation of Benzene with Cyclohex-3-enecarbonyl Chloride

Materials:

-

Benzene

-

Cyclohex-3-enecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Carbon disulfide (CS₂) or Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous solvent (e.g., CS₂).

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add benzene (1 to 1.2 equivalents) to the cooled suspension.

-

Slowly add a solution of cyclohex-3-enecarbonyl chloride (1 equivalent) in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for another 2-4 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 4-phenylcyclohex-3-enone can be purified by column chromatography or crystallization.

-

The purified unsaturated ketone can then be reduced to this compound using standard hydrogenation conditions (e.g., H₂ gas with a Palladium on carbon catalyst).

Intramolecular Cyclization of 4-Phenylcyclohexanecarbonyl Chloride

Materials:

-

4-Phenylcyclohexanecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a similar setup as described in 4.1, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C.

-

Slowly add a solution of 4-phenylcyclohexanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Follow the quenching, extraction, washing, and drying procedures as outlined in steps 7-10 of protocol 4.1.

-

The crude this compound can be purified by column chromatography or crystallization.

Quantitative Data

The following tables summarize hypothetical and analogous quantitative data for the Friedel-Crafts acylation synthesis of this compound and related compounds. This data is compiled from general knowledge of the reaction and analogous procedures found in the literature.

Table 1: Reaction Conditions for Intermolecular Friedel-Crafts Acylation

| Parameter | Condition | Reference/Analogy |

| Acylating Agent | Cyclohex-3-enecarbonyl Chloride | Assumed for synthesis |

| Aromatic Substrate | Benzene | [1] |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | [1][3] |

| Stoichiometry (Acyl Chloride:Benzene:AlCl₃) | 1 : 1.2 : 1.1-2.5 | [3] |

| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | [3] |

| Temperature | 0 °C to Room Temperature | [1][3] |

| Reaction Time | 3 - 6 hours | [1][3] |

| Hypothetical Yield | 60 - 80% (for the acylation step) | Based on similar reactions |

Table 2: Reaction Conditions for Intramolecular Friedel-Crafts Acylation

| Parameter | Condition | Reference/Analogy |

| Substrate | 4-Phenylcyclohexanecarbonyl Chloride | Assumed for synthesis |

| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | [2] |

| Stoichiometry (Substrate:AlCl₃) | 1 : 1.1-2.5 | [2] |

| Solvent | Dichloromethane (CH₂Cl₂) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 3 - 6 hours | [2] |

| Hypothetical Yield | 70 - 90% | Based on similar intramolecular reactions |

Conclusion

The Friedel-Crafts acylation reaction represents a powerful and versatile method for the synthesis of this compound. Both intermolecular and intramolecular routes are plausible, with the choice of pathway depending on the availability of starting materials and desired reaction scalability. The provided generalized protocols and data serve as a foundation for researchers to develop and optimize the synthesis of this important chemical intermediate. Further experimental work is necessary to determine the precise optimal conditions and yields for these specific transformations.

References

Grignard reaction mechanism for 4-Phenylcyclohexanone

An In-Depth Technical Guide to the Grignard Reaction with 4-Phenylcyclohexanone For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Grignard reaction involving this compound, a cornerstone reaction for carbon-carbon bond formation. The focus is on the underlying mechanism, stereochemical outcomes, experimental design, and quantitative analysis relevant to advanced organic synthesis and medicinal chemistry.

Core Reaction Mechanism and Stereoselectivity

The Grignard reaction is a nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[1][2] In the case of this compound, the reaction produces a tertiary alcohol. The stereochemical course of this reaction is dictated by the conformational rigidity of the substituted cyclohexane (B81311) ring.

Conformational Analysis: The bulky phenyl group at the C-4 position preferentially occupies the equatorial position in the chair conformation to minimize A-value strain. This locks the ring into a biased conformation, exposing two distinct faces of the carbonyl group to nucleophilic attack: the axial face and the equatorial face.

Pathways of Nucleophilic Attack: The trajectory of the incoming Grignard reagent determines the stereochemistry of the resulting tertiary alcohol.

-

Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the principal axis. This pathway avoids steric hindrance with the equatorial phenyl group but encounters 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6. This route is generally favored by smaller, less sterically demanding Grignard reagents. Axial attack leads to the formation of the trans-alcohol, where the newly introduced alkyl/aryl group is on the opposite side of the ring relative to the hydroxyl group.

-

Equatorial Attack: The nucleophile approaches from the side of the ring, in the plane of the "equator." This pathway avoids the 1,3-diaxial interactions but can be sterically hindered by the adjacent equatorial hydrogens. Bulky Grignard reagents often favor this pathway to minimize steric clashes during the approach to the carbonyl carbon. Equatorial attack yields the cis-alcohol, where the new group and the hydroxyl group are on the same side.

The stereoselectivity is a balance between steric hindrance, which favors the equatorial approach for the incoming nucleophile, and electronic factors that can favor the axial approach.[3]

Quantitative Data & Analysis

While specific, peer-reviewed quantitative data for the Grignard reaction on this compound is not extensively tabulated in readily available literature, the stereochemical outcomes can be reliably predicted by analogy to the well-studied 4-tert-butylcyclohexanone (B146137) system. The tert-butyl group serves as an excellent, non-aromatic proxy for a bulky equatorial substituent that locks the ring's conformation. The data presented below illustrates the influence of the Grignard reagent's steric bulk on the facial selectivity of the attack.

Table 1: Diastereoselectivity in the Grignard Reaction of 4-tert-Butylcyclohexanone

| Grignard Reagent (RMgX) | Solvent | Axial Attack Product (%) | Equatorial Attack Product (%) | Reference |

|---|---|---|---|---|

| MeMgBr (Methyl) | Ether | 65 | 35 | J. Org. Chem. 1981, 46 (15), pp 3165-3166 |

| PhMgBr (Phenyl) | Ether | 23 | 77 | J. Org. Chem. 1981, 46 (15), pp 3165-3166 |

This data is for 4-tert-butylcyclohexanone and serves as an illustrative model for the expected stereoselectivity with this compound.[4]

Interpretation:

-

With the smaller methylmagnesium bromide , the reaction shows a preference for axial attack , yielding the trans-alcohol as the major product.[4]

-

With the bulkier phenylmagnesium bromide , the steric hindrance of the axial approach becomes significant, and the reaction pathway shifts to favor equatorial attack , making the cis-alcohol the major product.[4][5]

Experimental Protocols

The following section details a representative experimental protocol for the reaction of this compound with methylmagnesium bromide.

Critical Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven- or flame-dried glassware.[4]

Protocol: Synthesis of 1-Methyl-4-phenylcyclohexanol

Materials:

-

This compound (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard, dry laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is assembled with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet and a drying tube. All glassware must be rigorously dried prior to assembly.[4]

-

Reactant Addition: this compound (1.0 eq) is dissolved in anhydrous diethyl ether and charged into the reaction flask.

-

Grignard Addition: The flask is cooled to 0 °C in an ice-water bath. The methylmagnesium bromide solution (1.2 eq) is added dropwise from the dropping funnel over 30-45 minutes. The temperature should be maintained below 5 °C to control the exothermic reaction.

-

Reaction Progression: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide intermediate and neutralizes any excess Grignard reagent.

-

Extraction and Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel to separate the diastereomeric alcohol products. The final products are characterized by NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine the yield and diastereomeric ratio.

Potential Side Reactions

While the primary reaction is nucleophilic addition, side reactions can occur, particularly with sterically hindered Grignard reagents or substrates.

-

Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form a magnesium enolate. Upon workup, this regenerates the starting ketone, lowering the overall yield of the desired alcohol.[2]

-

Reduction: If the Grignard reagent possesses a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). This is more common with bulky reagents like tert-butylmagnesium bromide.[2]

By carefully selecting the Grignard reagent and controlling reaction conditions, these side reactions can be minimized, making this a highly effective method for the stereocontrolled synthesis of valuable tertiary alcohols in drug discovery and development.

References

Spectroscopic Profile of 4-Phenylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-phenylcyclohexanone (CAS No. 4894-75-1; Formula: C₁₂H₁₄O; Molecular Weight: 174.24 g/mol ). The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.05 - 2.95 | Multiplet | 1H | Methine proton (CH-Ph) |

| 2.60 - 2.20 | Multiplet | 4H | Methylene protons α to C=O |

| 2.10 - 1.80 | Multiplet | 4H | Methylene protons β to C=O |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 211.0 | Carbonyl carbon (C=O) |

| 144.8 | Quaternary aromatic carbon (C-ipso) |

| 128.6 | Aromatic carbons (C-ortho/C-meta) |

| 126.6 | Aromatic carbon (C-para) |

| 44.8 | Methine carbon (CH-Ph) |

| 41.3 | Methylene carbons α to C=O |

| 34.2 | Methylene carbons β to C=O |

Note: Data acquired in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

IR Data

Table 3: FT-IR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O stretch (ketone) |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: Spectrum acquired from a KBr pellet.

Mass Spectrometry Data

Table 4: EI-MS Data for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 117 | 65 | [M - C₄H₇O]⁺ |

| 104 | 95 | [C₈H₈]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |

Note: Data obtained by Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The homogenous mixture was then transferred to a pellet-pressing die.

-

A pressure of 8-10 tons was applied for several minutes to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a capillary column suitable for separating compounds of this volatility was used.

Instrumentation and Parameters:

-

Mass Spectrometer: Agilent GC-MS system or equivalent.

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Data Processing: The mass spectrum was recorded and processed to identify the molecular ion and major fragment ions. The relative intensities were calculated with respect to the base peak (100%).

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Determining the Solubility of 4-Phenylcyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcyclohexanone is a versatile bicyclic ketone with applications in organic synthesis and as a key intermediate in the development of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. The solubility of an active pharmaceutical ingredient (API) or intermediate can significantly impact its bioavailability, processability, and the overall efficiency of drug development pipelines.

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound in organic solvents. As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in publicly accessible databases. Therefore, this document focuses on providing detailed experimental protocols to enable researchers to generate precise and reliable solubility data in-house. The methodologies outlined are based on widely accepted scientific principles for solubility determination.

Data Presentation: A Template for Experimental Findings

To facilitate a systematic approach to data collection and comparison, it is recommended that experimentally determined solubility data be recorded in a structured format. The following table serves as a template for researchers to populate with their findings. This standardized format will allow for easy comparison of solubility across different solvents and at various temperatures.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| Chloroform | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| Heptane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Other |

Note: It is crucial to specify the temperature at which the solubility was determined, as solubility is a temperature-dependent property.

Experimental Protocols

The determination of solubility is a critical experimental undertaking. The following protocols describe common and reliable methods for measuring the solubility of a solid compound like this compound in an organic solvent. The choice of analytical method for quantification will depend on the properties of the solute and solvent, and the available instrumentation.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method.

Quantitative Analysis Methods

a) Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved this compound can be calculated by difference.

-

Express the solubility in g/100 mL or other appropriate units.

b) UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Phenylcyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document outlines the physical properties of this compound and details the experimental methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physical properties are summarized in the table below. It is important to note that the boiling point is significantly influenced by ambient pressure.

| Physical Property | Value | Conditions |

| Melting Point | 73-82 °C | |

| 76 - 78 °C[1] | ||

| 77-80 °C[2][3] | ||

| 73-77 °C[4] | (lit.) | |

| 76.0-82.0 °C[5][6] | (clear melt) | |

| Boiling Point | 294 °C[1] | At atmospheric pressure |

| 158-160 °C[3] | At 12 mmHg | |

| 158-160 °C[4] | At 16 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[7] The following are standard experimental protocols for determining these physical constants for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. An impure sample will typically exhibit a depressed and broadened melting point range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[9]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.[9][10]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11][12]

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A few milliliters of molten this compound are placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.[11][13]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[14] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[11] At this point, the heat source is removed.

-

Recording the Boiling Point: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[14]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a compound like this compound.

Caption: Workflow for determining and verifying the physical properties of this compound.

References

- 1. This compound(4894-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 4894-75-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 4894-75-1 [chemicalbook.com]

- 5. L08614.22 [thermofisher.com]

- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Commercial Suppliers of 4-Phenylcyclohexanone: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical foundation for successful experimentation and innovation. This guide provides an in-depth overview of commercial suppliers for 4-Phenylcyclohexanone (CAS No. 4894-75-1), a versatile ketone building block. We present a comparative summary of supplier specifications, relevant chemical data, and illustrative workflows to aid in sourcing this compound.

Supplier and Specification Overview

The following table summarizes the offerings for this compound from a selection of prominent chemical suppliers. This data facilitates a comparative analysis of purity, available quantities, and key physical properties to inform purchasing decisions.

| Supplier | Product Number(s) | Purity/Assay | Form | Melting Point (°C) | Boiling Point (°C) |

| Thermo Scientific Chemicals (Alfa Aesar) | L08614, AC187940050, AC187940100, AC187940500 | ≥98.0% (GC) | Crystals or powder | 76.0-82.0 | 158-160 @ 16mm Hg[1][2] |

| Sigma-Aldrich | 196231 | ≥98% | Solid | 73-77 | 158-160 @ 16mm Hg[1][2] |

| Tokyo Chemical Industry (TCI) | P0975 | >98.0% (GC) | White to Almost white powder to crystal | 77.0-80.0 | Not specified |

| ChemScene | CS-W008596 | ≥97% | Not specified | Not specified | Not specified |

| Parchem | Not specified | Not specified | Not specified | 73-77 | 158-160 @ 16mm Hg[2] |

| CP Lab Safety | Not specified | min 98% | Not specified | Not specified | Not specified |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4894-75-1 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₂H₁₄O | [1][3][4][5][6] |

| Molecular Weight | 174.24 g/mol | [1][4][5][6][11] |

| Appearance | White to cream or off-white crystals or powder | [1][3] |

| Flash Point | 100 °C (closed cup) | [1][2] |

| Water Solubility | Slightly soluble | [1][2] |

| Storage | Room temperature, in a dry and sealed environment | [1][4] |

Experimental Protocols and Applications

This compound is a valuable intermediate in organic synthesis. For instance, it is utilized in the Wittig reaction to form alkenes. While specific, detailed experimental protocols are proprietary to individual research labs, a general methodology for a Wittig reaction involving this ketone is outlined below.

General Protocol: Wittig Reaction of this compound

This protocol describes the reaction of this compound with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to synthesize the corresponding alkene.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard workup and purification reagents and equipment (e.g., silica (B1680970) gel for chromatography)

Methodology:

-

Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the phosphonium (B103445) salt in the chosen anhydrous solvent.

-

Ylide Formation: Cool the solution in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Ketone: While maintaining the inert atmosphere and cooling, add a solution of this compound in the same anhydrous solvent to the ylide solution dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Logical and Experimental Workflows

To visualize the process of acquiring and utilizing this compound, the following diagrams are provided.

Safety Information

This compound is classified as an irritant.[1] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10] The GHS signal word for this compound is "Warning", with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

References

- 1. This compound | 4894-75-1 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound(4894-75-1) IR Spectrum [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 4894-75-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-苯基环己酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

The 4-Phenylcyclohexanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylcyclohexanone moiety has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its unique structural features, combining a flexible cyclohexanone (B45756) ring with a rigid phenyl group, allow for diverse chemical modifications to optimize pharmacological activity across a spectrum of biological targets. This technical guide provides a comprehensive overview of the current landscape of this compound applications in drug discovery, with a focus on its potential in oncology, inflammation, and infectious diseases.

Synthesis of this compound Derivatives

A cornerstone of research into this compound derivatives is the development of efficient and versatile synthetic methodologies. The Robinson annulation and the Claisen-Schmidt condensation are two of the most prominent methods employed for the construction of the core 4-arylcyclohexanone scaffold and its derivatives.